3-(シクロヘキシルアミノ)プロパン-1-オール

概要

説明

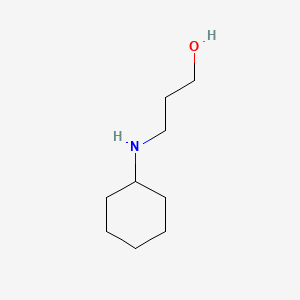

3-(Cyclohexylamino)propan-1-ol is a chemical compound composed of a cyclohexyl group, an amino group, and a hydroxy groupThis compound is commonly used as an intermediate in the synthesis of various drugs, such as the antidepressant Duloxetine, and as a chiral auxiliary in organic chemistry.

科学的研究の応用

3-(Cyclohexylamino)propan-1-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of antidepressants and other therapeutic agents.

Industry: Applied as a chiral auxiliary in asymmetric synthesis and as a building block for various chemical products.

作用機序

Target of Action

The primary target of 3-(Cyclohexylamino)propan-1-ol is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .

Mode of Action

3-(Cyclohexylamino)propan-1-ol acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .

Biochemical Pathways

The compound affects the neuronal signaling pathways by blocking the sodium channels. This blockage prevents the generation of action potentials, thereby inhibiting the transmission of nerve signals

Pharmacokinetics

Similar compounds are typically metabolized by plasma esterases and have a short half-life . More research is needed to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of sodium channels by 3-(Cyclohexylamino)propan-1-ol results in the suppression of nerve signal transmission . This can lead to a decrease in sensation or even complete numbness in the area where the compound is applied.

Action Environment

The action, efficacy, and stability of 3-(Cyclohexylamino)propan-1-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, temperature can influence the compound’s stability and rate of metabolism . More research is needed to fully understand these influences.

生化学分析

Biochemical Properties

3-(Cyclohexylamino)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of antidepressants like Duloxetine . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of 3-(Cyclohexylamino)propan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Cyclohexylamino)propan-1-ol has been shown to affect the expression of genes involved in neurotransmitter synthesis, thereby impacting neuronal function . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, 3-(Cyclohexylamino)propan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, 3-(Cyclohexylamino)propan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Cyclohexylamino)propan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Cyclohexylamino)propan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(Cyclohexylamino)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 3-(Cyclohexylamino)propan-1-ol can lead to toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

3-(Cyclohexylamino)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in metabolic pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 3-(Cyclohexylamino)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 3-(Cyclohexylamino)propan-1-ol is essential for elucidating its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of 3-(Cyclohexylamino)propan-1-ol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3-(Cyclohexylamino)propan-1-ol exerts its effects in the appropriate cellular context, thereby influencing various biochemical and cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylamino)propan-1-ol typically involves the reaction of cyclohexylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexylamine displaces the chlorine atom in 3-chloropropanol, resulting in the formation of 3-(Cyclohexylamino)propan-1-ol.

Industrial Production Methods: In industrial settings, the production of 3-(Cyclohexylamino)propan-1-ol may involve optimized reaction conditions to maximize yield and purity. This can include the use of solvents, temperature control, and purification techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions: 3-(Cyclohexylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or aldehydes, while reduction can produce various amines or alcohols.

類似化合物との比較

3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.

N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with a similar structure.

Uniqueness: 3-(Cyclohexylamino)propan-1-ol is unique due to its specific combination of a cyclohexyl group, an amino group, and a hydroxy group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industrial processes.

生物活性

3-(Cyclohexylamino)propan-1-ol, also known as cyclohexylamino propanol, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C9H19NO

- Molecular Weight : 171.25 g/mol

- CAS Number : 31121-12-7

The compound features a cyclohexyl group attached to an amino group on a propanol chain. It is often encountered as a hydrochloride salt, which enhances its solubility and stability for various applications .

1. Antidepressant Effects

Research indicates that 3-(cyclohexylamino)propan-1-ol may exhibit antidepressant properties. A study highlighted its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

2. Interaction with Sodium Channels

The primary target of 3-(cyclohexylamino)propan-1-ol is the sodium channel protein type 5 subunit alpha. This interaction plays a crucial role in neuronal excitability and can influence pain perception and other neurological functions.

3. Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. Its mechanism may involve the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

The biological activity of 3-(cyclohexylamino)propan-1-ol is attributed to its ability to interact with various biological targets:

- Neurotransmitter Modulation : By influencing serotonin and norepinephrine levels, it may alleviate depressive symptoms.

- Ion Channel Interaction : Its affinity for sodium channels can alter neuronal firing rates, impacting pain and sensory transmission.

- Cytokine Inhibition : The compound's anti-inflammatory effects are mediated through the modulation of immune responses.

Study on Antidepressant Activity

A clinical trial investigated the effects of 3-(cyclohexylamino)propan-1-ol on patients with major depressive disorder. Results indicated significant improvements in depression scales compared to placebo groups, supporting its potential as a therapeutic agent.

Mechanistic Insights

Research utilizing electrophysiological methods demonstrated that the compound could enhance sodium channel activity in neuronal cells, leading to increased excitability and neurotransmitter release.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-cyclohexylpropan-1-ol | Similar amino-alcohol structure | Primarily used as a surfactant |

| 1-(Cyclohexylamino)-2-propanol | Contains a cyclohexyl group but differs in position | Exhibits local anesthetic properties |

| N-Boc-3-cyclohexylamino-propan-1-ol | Protected amine form | Useful in peptide synthesis due to stability |

Each of these compounds shares structural similarities with 3-(cyclohexylamino)propan-1-ol but differs in their specific biological activities and applications .

特性

IUPAC Name |

3-(cyclohexylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOAUWHTDKZVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185062 | |

| Record name | N-Cyclohexylpropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31121-12-7 | |

| Record name | 3-(Cyclohexylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31121-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylpropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。